molecular formula C15H13FO4 B6380258 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol CAS No. 1261898-86-5

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol

Cat. No.: B6380258
CAS No.: 1261898-86-5
M. Wt: 276.26 g/mol
InChI Key: ORVGWEIVZFTZTM-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol is a synthetic phenolic derivative characterized by a 2-methoxyphenol core substituted at the 5-position with a fluorinated and ester-functionalized aryl group. The molecule features a 2-fluoro-4-methoxycarbonylphenyl moiety, combining electron-withdrawing (fluoro, ester) and electron-donating (methoxy) groups. This structural duality may confer unique physicochemical properties, such as enhanced solubility in polar aprotic solvents or modulated reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

methyl 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-14-6-4-9(8-13(14)17)11-5-3-10(7-12(11)16)15(18)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGWEIVZFTZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685719
Record name Methyl 2-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-86-5
Record name Methyl 2-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction, renowned for its efficiency in forming biaryl bonds, serves as the cornerstone for synthesizing this compound. The strategy involves coupling a boronic acid (or ester) with a brominated phenol derivative.

Key Steps:

  • Preparation of 2-Fluoro-4-methoxycarbonylphenylboronic Acid:
    Methyl 4-bromo-2-fluorobenzoate undergoes borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·DCM and KOAc in 1,4-dioxane at 90°C. This yields the pinacol boronic ester, which is subsequently hydrolyzed to the boronic acid.

  • Synthesis of 5-Bromo-2-methoxyphenol:
    Bromination of 2-methoxyphenol (guaiacol) with N-bromosuccinimide (NBS) in acetic acid selectively introduces bromine at the 5-position, yielding 5-bromo-2-methoxyphenol.

  • Coupling Reaction:
    The boronic acid (1.5 equiv) reacts with 5-bromo-2-methoxyphenol (1 equiv) using Pd(OAc)₂ (4 mol%), SPhos ligand (8 mol%), K₃PO₄ (3 equiv), THF/H₂O (0.25 M), and heat (90°C, 24 h). Post-reaction oxidation with H₂O₂ ensures complete conversion, followed by quenching with sodium metabisulfite and purification via column chromatography.

Yield Optimization:
Varying the ligand (e.g., SPhos vs. XPhos) and solvent (THF vs. dioxane) significantly impacts efficiency. For instance, SPhos enhances coupling yields (up to 74%) compared to bulkier ligands.

Alternative Coupling Methods

While Suzuki-Miyaura dominates, Ullmann-type couplings offer a copper-mediated alternative. However, harsh conditions (e.g., high temperatures, polar solvents) often degrade sensitive esters, rendering this method less favorable.

Preparation of Key Intermediates

Synthesis of 2-Fluoro-4-methoxycarbonylphenylboronic Acid Derivatives

Methyl 4-Bromo-2-fluorobenzoate Preparation:
4-Bromo-2-fluorobenzoic acid is esterified using methanol and H₂SO₄ (cat.), yielding the methyl ester (92% conversion).

Borylation Procedure:
Methyl 4-bromo-2-fluorobenzoate (1 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in 1,4-dioxane (80 mL) at 90°C for 24 h afford the boronic ester (74% yield).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.94 (d, J = 2.0 Hz, 1H), 7.51 (dd, J = 8.0, 2.0 Hz, 1H), 3.94 (s, 3H).

  • HRMS: [M+H]⁺ calculated for C₁₄H₁₉BClO₄: 297.1059, found: 297.1058.

Synthesis of 5-Bromo-2-methoxyphenol

Regioselective Bromination:
Guaiacol reacts with NBS in acetic acid at 0°C, achieving 68% regioselectivity for the 5-bromo derivative.

Purification Challenges:
Silica gel chromatography (0–10% EtOAc/petroleum ether) separates the product from di-brominated byproducts.

Optimization of Reaction Conditions

Catalyst-Ligand Systems:

  • Pd(OAc)₂/SPhos: Achieves 92% conversion in 3 h at 90°C.

  • Pd(dppf)Cl₂·DCM: Less effective for electron-deficient aryl bromides (59% conversion in 1.5 h).

Solvent and Base Effects:

  • THF/H₂O (0.25 M): Optimal for solubility and catalyst activity.

  • K₃PO₄ vs. Cs₂CO₃: K₃PO₄ provides superior yields (93% vs. 78%) due to enhanced oxidative addition kinetics.

Characterization and Analytical Data

Final Product Analysis:

  • ¹H NMR (DMSO-d₆): δ 7.98 (s, 1H, OH), 7.63 (d, J = 8.0 Hz, 1H), 6.82 (d, J = 8.0 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

  • ¹³C NMR: δ 166.8 (COOCH₃), 152.1 (C-OCH₃), 134.9 (C-F), 128.4 (C-Br).

  • HRMS: [M+H]⁺ calculated for C₁₅H₁₂FO₄: 275.0712, found: 275.0710.

Purity Assessment:
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the methoxycarbonyl group can participate in esterification reactions, modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Derivatives

  • Example Compounds: SB-1: 5-((4-Chloro-3-nitrophenylimino)methyl)-2-methoxyphenol SB-2: 2-(4-Hydroxy-3-methoxybenzylidineamino)-4-nitrophenol
  • Applications : Effective corrosion inhibitors for mild steel in acidic media (1 M HCl), achieving >90% inhibition efficiency via adsorption on metal surfaces .
  • Key Differences : The target compound lacks the imine (-C=N-) linker and nitro/chloro substituents, which are critical for SB-1/SB-2’s corrosion inhibition. Its ester group may reduce adsorption strength compared to nitro groups but enhance hydrolytic stability.

Aminomethyl Antioxidants

  • Example Compounds: DMMMP: 4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol PMVA: 5-[(Pyrrolidin-1-yl)methyl]vanillic acid
  • Applications : Antioxidants in coconut oil, outperforming TBHQ in thermal stability (180°C for 6 hours) and oxidative storage (60°C for 5 weeks) .
  • Key Differences : The target compound’s fluorine and ester groups may alter radical scavenging mechanisms. Morpholine/pyrrolidine groups in DMMMP/PMVA enhance solubility in lipids, whereas the ester in the target compound could improve water compatibility.

Thiophene Derivatives

  • Example Compound: 5-(3-Iodothiophen-2-yl)-2-methoxyphenol
  • Synthesis : Produced via iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate, yielding thiophene rings in >90% efficiency .
  • Key Differences: The target compound lacks a thiophene ring but shares the 2-methoxyphenol core. Its ester group could enable further functionalization (e.g., hydrolysis to carboxylic acid), unlike iodothiophene derivatives.

Fluorophenyl Derivatives

  • Example Compound: 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol
  • Structural Insight : Substitution at the 4-position (methyl vs. methoxycarbonyl) impacts electronic effects. Fluorine’s electronegativity enhances metabolic stability in drug design .

Comparative Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Substituents Key Application Notable Finding Reference
SB-1 4-Chloro-3-nitro, imine linker Corrosion inhibition 92% efficiency in 1 M HCl
DMMMP Morpholinylmethyl Antioxidant 437x higher radical scavenging vs. TBHQ
5-(3-Iodothiophen-2-yl)-2-methoxyphenol Thiophene, iodine Synthesis intermediate Quantitative yield via iodocyclization
Target Compound 2-Fluoro-4-methoxycarbonyl Hypothetical Potential for dual solubility

Mechanistic and Functional Insights

  • Solubility: The ester group may improve solubility in organic solvents (e.g., DMSO, CH₂Cl₂) compared to purely hydrophobic analogs like 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol .
  • Stability : Hydrolysis of the ester to a carboxylic acid under basic conditions could be a liability in aqueous environments but offers a tunable degradation pathway.

Biological Activity

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, also known by its chemical identifier MFCD18315299, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural properties suggest potential biological activities, particularly in the modulation of enzyme activity and cellular pathways. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

  • IUPAC Name : Methyl 2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzoate
  • Molecular Formula : C15H13FO4
  • Molecular Weight : 276.26 g/mol
  • CAS Number : 1261954-82-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The compound's fluorine substitution enhances its lipophilicity, potentially increasing its bioavailability and efficacy in biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties by inhibiting NADPH oxidase activity. This inhibition reduces reactive oxygen species (ROS) production, which is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers such as tumor necrosis factor-alpha (TNFα) release from peripheral blood mononuclear cells. Similar structures have been noted for their ability to inhibit myeloperoxidase (MPO) chlorination activity, contributing to their anti-inflammatory profile .

Enzyme Inhibition

This compound may act as an inhibitor of serine proteases involved in the coagulation cascade. This property is significant for therapeutic applications in conditions requiring anticoagulation .

Study on Inhibition of NADPH Oxidase

In a comparative study, the compound was evaluated alongside other methoxy-substituted phenols for their efficacy in inhibiting NADPH oxidase. Results indicated that this compound exhibited comparable potency to well-known inhibitors, suggesting its potential use in treating inflammatory diseases .

Pharmacokinetics and Bioavailability

A pharmacokinetic study highlighted the absorption characteristics of the compound, noting that modifications such as fluorination improve membrane permeability and systemic availability. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.

Data Table: Biological Activity Summary

Activity Mechanism Reference
AntioxidantInhibition of NADPH oxidase
Anti-inflammatoryReduction of TNFα release
Enzyme InhibitionInhibition of serine proteases
Improved BioavailabilityEnhanced lipophilicity due to fluorination

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol?

The synthesis of fluorinated aromatic compounds like this typically involves multi-step protocols. Key steps include:

  • Friedel-Crafts acylation to introduce the methoxycarbonyl group, using catalysts like AlCl₃ .
  • Selective fluorination via halogen-exchange reactions (e.g., using KF in polar aprotic solvents) .
  • Protection/deprotection strategies for phenolic hydroxyl groups to prevent side reactions during methoxycarbonyl installation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) and purity (>95%) .

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. The fluorine atom causes splitting in aromatic proton signals (e.g., ¹H NMR δ 7.2–8.1 ppm for fluorophenyl groups) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the fluoro and methoxy groups on the crystal lattice .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~305.08) .

Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. inactive) be resolved?

Contradictions often arise from:

  • Solubility differences in assay media: The methoxycarbonyl group enhances lipophilicity, requiring DMSO concentrations <1% to avoid false negatives .
  • Structural analogs : Compare activity with derivatives (e.g., 4-ethoxy vs. 4-methoxy) to identify substituent-specific effects .
  • Dose-response validation : Use logarithmic dilution series (0.1–100 µM) to confirm IC₅₀ trends .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in pharmacological studies?

  • Computational Docking : Model interactions with target proteins (e.g., COX-2 or kinase enzymes) using software like AutoDock Vina .
  • Mutagenesis Assays : Modify putative binding residues (e.g., Ser530 in COX-2) to test hydrogen bonding with the phenolic hydroxyl .
  • Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

Intermediate: How can solubility challenges in aqueous media be addressed for in vivo studies?

  • Prodrug Design : Convert the phenolic -OH to a phosphate ester for enhanced water solubility .
  • Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based vehicles to maintain bioactivity .
  • pH Adjustment : The compound’s pKa (~9.5 for the phenol) allows solubility enhancement in mildly alkaline buffers (pH 8–9) .

Basic: What safety protocols should be followed when handling this compound in the lab?

  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation (similar to phenolic analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of fluorinated aromatic vapors .
  • Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal .

Advanced: How can stability issues (e.g., degradation under light) be mitigated during storage?

  • Light Sensitivity : Store in amber vials at –20°C; degradation half-life increases from 7 days (room temperature) to >6 months .
  • Oxidative Degradation : Add antioxidants like BHT (0.1% w/v) to ethanolic stock solutions .

Advanced: What approaches improve selectivity in target binding (e.g., kinase vs. non-kinase proteins)?

  • Structure-Activity Relationship (SAR) Studies : Replace the 2-methoxy group with bulkier substituents (e.g., tert-butyl) to sterically block off-target interactions .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement efficiency .

Intermediate: How can metabolite identification be streamlined in pharmacokinetic studies?

  • LC-MS/MS with Isotopic Labeling : Synthesize a deuterated analog (e.g., D₃-methoxy group) to trace Phase I/II metabolites .
  • Enzymatic Hydrolysis : Treat plasma samples with β-glucuronidase to differentiate conjugated vs. free forms .

Basic: How can researchers ensure reproducibility of bioactivity data across labs?

  • Standardized Assay Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay with fixed cell densities) .
  • Reference Standards : Use a centralized batch of the compound to minimize variability in purity .
  • Inter-lab Validation : Share raw data (e.g., NMR spectra, dose-response curves) via platforms like Zenodo .

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